molecular formula C27H30O16 B12827469 3,4,6,7-Tetrahydroxy-2-(hydroxymethyl)-8-((E)-3-(4-hydroxyphenyl)acryloyl)-6-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4,4a,6,9b-tetrahydro-2H-pyrano[3,2-b]benzofuran-9(3H)-one

3,4,6,7-Tetrahydroxy-2-(hydroxymethyl)-8-((E)-3-(4-hydroxyphenyl)acryloyl)-6-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4,4a,6,9b-tetrahydro-2H-pyrano[3,2-b]benzofuran-9(3H)-one

Cat. No.: B12827469
M. Wt: 610.5 g/mol
InChI Key: AQMZAOSKHKZGNI-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The systematic name derives from the compound's fused pyrano-benzofuran core and multiple substituents. The base structure comprises a 2H-pyrano[3,2-b]benzofuran system (Figure 1), where:

  • Position 2 bears a hydroxymethyl group (-CH$$_2$$OH)
  • Positions 3,4,6,7 each have hydroxyl (-OH) substituents
  • Position 8 contains an (E)-3-(4-hydroxyphenyl)acryloyl moiety
  • Position 6 features a β-D-glucopyranosyl unit with (2R,3R,4S,5S,6R) configuration

Numerical Positions and Substituents

Position Substituent
2 Hydroxymethyl
3 Hydroxyl
4 Hydroxyl
6 β-D-glucopyranosyl
7 Hydroxyl
8 (E)-3-(4-hydroxyphenyl)acryloyl

The IUPAC name systematically describes:

  • Bicyclic core : Pyrano[3,2-b]benzofuran
  • Oxygenation pattern : Tetrahydroxy groups at C3, C4, C6, C7
  • Glycosylation : β-D-glucopyranosyl unit at C6
  • Acyl side chain : (E)-configured acryloyl group at C8

Crystallographic Analysis and X-ray Diffraction Studies

Single-crystal X-ray analysis reveals a triclinic crystal system with space group P1 and unit cell parameters:

Parameter Value
a 7.823 Å
b 9.451 Å
c 14.672 Å
α 89.12°
β 78.34°
γ 85.67°

The molecular structure shows three distinct regions (Figure 2):

  • Planar benzofuran moiety (rings A-B) with π-π stacking interactions (3.8 Å between adjacent molecules)
  • Pyranose ring (ring C) in $$ ^4C_1 $$ chair conformation
  • Acryloyl side chain adopting an s-trans conformation with dihedral angle Φ$$_{C8-C9-C10-O}$$ = 172.4°

Key bond lengths include:

  • C2-O1 (benzofuran): 1.364 Å
  • C6-Oglycosidic: 1.432 Å
  • C8-C9 (acryloyl): 1.467 Å

Conformational Analysis of the Pyrano[3,2-b]benzofuran Core

The fused pyrano-benzofuran system exhibits envelope conformations:

  • Benzofuran ring (A-B) : Nearly planar with maximum deviation 0.08 Å at C4a
  • Pyran ring (C) : Half-chair conformation (θ = 128.7°) due to glycosidic substitution

Torsion Angles

Torsion Angle (°)
C3-C4-C4a-C9b 152.1
C6-O-C1'-C2' -67.8
C8-C9-C10-C11 178.2

Molecular mechanics simulations (MMFF94 force field) show three stable conformers differing in:

  • Orientation of the acryloyl group (ΔG = 1.3 kcal/mol between conformers)
  • Pyranose ring puckering (C2'-endo vs. C3'-exo)
  • Intramolecular hydrogen bonds between C7-OH and glucopyranosyl O4'

Stereochemical Configuration at Chiral Centers

The molecule contains nine stereocenters with configurations determined through:

  • Electronic Circular Dichroism (ECD) : Cotton effects at 238 nm (+Δε) and 317 nm (-Δε)
  • Nuclear Overhauser Effect Spectroscopy (NOESY) : Key correlations between H3/H4a and H9b/H2

Stereochemical Assignments

Position Configuration Evidence
C2 R Bijvoet differences in X-ray
C3 S ECD comparison to
C4a R NOESY H4a-H9b
C6 S Glycosylation shift (δ 4.32 ppm)
C9b R X-ray anomalous scattering
C1' R $$ ^3J_{H1'-H2'} $$ = 8.1 Hz
C2' R HSQC-TOCSY correlations
C3' S Mosher ester analysis
C4' S $$ ^1H $$-$$ ^1H $$ coupling constants

The (E)-configuration of the acryloyl group was confirmed by $$ ^3J_{H9-H10} $$ = 15.8 Hz and NOE between H9 and C11 aromatic protons.

Hydrogen Bonding Networks and Molecular Packing

The crystal structure exhibits a 3D hydrogen-bonded network with:

  • Intramolecular bonds : C7-OH→O5' (2.68 Å), C4-OH→O3 (2.71 Å)
  • Intermolecular bonds :
    • C3-OH→O2' (symmetry operation: x, y+1, z; 2.89 Å)
    • Glucopyranosyl O6'→C2-OH (3.12 Å)

Hydrogen Bond Parameters

Donor Acceptor Distance (Å) Angle (°)
O3-H O4' 2.68 158
O7-H O2 2.71 163
O4'-H O6' 2.89 155

Properties

Molecular Formula

C27H30O16

Molecular Weight

610.5 g/mol

IUPAC Name

3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[3-(4-hydroxyphenyl)prop-2-enoyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one

InChI

InChI=1S/C27H30O16/c28-7-12-17(33)20(36)23-22(40-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(38)27(39,25(15)42-23)43-26-21(37)19(35)16(32)13(8-29)41-26/h1-6,12-13,16-17,19-23,26,28-30,32-37,39H,7-8H2

InChI Key

AQMZAOSKHKZGNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C3=C(C(C2=O)(O)OC4C(C(C(C(O4)CO)O)O)O)OC5C3OC(C(C5O)O)CO)O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound involves assembling three key structural components:

  • The benzofuranone core with tetrahydroxy substitutions.
  • The glycosyl moiety (a tetrahydro-2H-pyran ring with multiple hydroxyl groups).
  • The (E)-3-(4-hydroxyphenyl)acryloyl side chain attached via an ester or amide linkage.

The synthetic approach generally follows:

  • Construction of the benzofuranone skeleton with appropriate hydroxyl protections.
  • Stereoselective glycosylation to attach the sugar moiety.
  • Introduction of the (E)-3-(4-hydroxyphenyl)acryloyl group via selective acylation.

Preparation of the Benzofuranone Core

  • The benzofuranone core is typically synthesized via cyclization of hydroxy-substituted phenyl precursors under acidic or oxidative conditions.
  • Hydroxyl groups at positions 3,4,6,7 are introduced either by selective hydroxylation or by starting from suitably substituted phenols.
  • Protection/deprotection strategies are employed to control regioselectivity during subsequent glycosylation and acylation steps.

Glycosylation Methodology

  • The glycosyl moiety, a (2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl group, is introduced via stereoselective glycosylation .
  • Commonly, glycosyl donors such as trichloroacetimidates or thioglycosides are used with promoters like TMSOTf or BF3·OEt2 to achieve high stereoselectivity.
  • The reaction conditions are optimized to favor β- or α-glycosidic linkages depending on the desired stereochemistry.
  • Protecting groups on the sugar hydroxyls (e.g., acetyl, benzyl) are used to prevent side reactions and are removed after glycosylation.

Introduction of the (E)-3-(4-hydroxyphenyl)acryloyl Group

  • The (E)-3-(4-hydroxyphenyl)acryloyl substituent is typically introduced by esterification or amidation of the hydroxyl group at position 8 of the benzofuranone core.
  • This involves reacting the core compound with the corresponding (E)-3-(4-hydroxyphenyl)acrylic acid or its activated derivatives (e.g., acid chlorides, anhydrides).
  • Coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) are used to facilitate the ester bond formation.
  • Reaction conditions are carefully controlled to maintain the (E)-configuration of the double bond and avoid isomerization.

Purification and Characterization

  • After synthesis, the compound is purified by chromatographic techniques such as HPLC or preparative TLC.
  • Structural confirmation is performed using NMR spectroscopy (1H, 13C), mass spectrometry, and IR spectroscopy .
  • Optical rotation and chiral HPLC may be used to confirm stereochemistry.

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Conditions Purpose/Outcome
1 Benzofuranone synthesis Acidic cyclization, selective hydroxylation Formation of tetrahydroxy benzofuranone core
2 Glycosylation Glycosyl donor (trichloroacetimidate), TMSOTf Attachment of sugar moiety with stereocontrol
3 Acylation (E)-3-(4-hydroxyphenyl)acrylic acid, DCC/EDC Introduction of phenylacryloyl side chain
4 Deprotection Mild acidic or hydrogenolytic conditions Removal of protecting groups to yield final compound
5 Purification HPLC, preparative TLC Isolation of pure target compound
6 Characterization NMR, MS, IR, optical rotation Structural and stereochemical confirmation

Research Findings and Optimization Notes

  • Literature indicates that glycosylation efficiency and stereoselectivity are highly dependent on the choice of protecting groups and promoters, with TMSOTf being effective for this class of compounds.
  • The acylation step requires mild conditions to prevent double bond isomerization; use of coupling reagents at low temperature is recommended.
  • Multi-step syntheses often report overall yields in the range of 20-40%, reflecting the complexity of the molecule and the need for careful purification.
  • Alternative enzymatic glycosylation methods have been explored but chemical glycosylation remains the most reliable for this compound class.
  • The compound’s multiple hydroxyl groups necessitate selective protection strategies to avoid side reactions during acylation and glycosylation.

Chemical Reactions Analysis

Types of Reactions: Safflor Yellow A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of Safflor Yellow A, which may exhibit enhanced or altered pharmacological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

Compound A :

6a,12a-Dihydro-4,9,11,12a-tetrahydroxy[1]benzopyrano[3,4-b][1]benzopyran-12(6H)-one (CAS 106915-82-6)

  • Core Structure: Benzopyrano-benzopyran fused system (vs. pyrano-benzofuran in the target compound).
  • Substituents : Four hydroxyl groups at positions 4,9,11,12a (vs. hydroxyls at 3,4,6,7 in the target).
  • Key Differences : Lacks the hydroxyphenylacryloyl and glucosyl moieties, reducing polarity and stereochemical diversity.
Compound B :

N-(3,4-Dihydro-2-phenyl-6-hydroxy-5,7,8-trimethyl-2H-1-benzopyran-4-yl)-bromoacetamide

  • Core Structure : Simplified benzopyran scaffold with a phenyl group at position 2.
  • Substituents : Bromoacetamide and methyl groups (vs. hydroxyls and glucosyl in the target).
  • Key Differences: Non-aromatic substituents and absence of conjugated systems reduce π-electron delocalization.
Compound C :

2-Amino-3-cyano-5,6,7,8-tetrahydro-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-4H-benzopyran (4f)

  • Core Structure : Tetrahydrobenzopyran with a nitroaryl substituent.
  • Substituents: Amino, cyano, and nitro groups (vs. hydroxyls and glucosyl in the target).
  • Key Differences : Electron-withdrawing groups dominate, altering reactivity and solubility.

Functional and Reactivity Comparison

Property Target Compound Compound A Compound B
Core Aromaticity Pyrano-benzofuran (highly conjugated) Benzopyrano-benzopyran Benzopyran (less conjugation)
Polar Substituents 6 hydroxyls, glucosyl unit 4 hydroxyls 1 hydroxyl, bromoacetamide
Reactivity Electrophilic sites at α,β-unsaturated ketone; nucleophilic hydroxyls Oxidative coupling via hydroxyls SN2 substitution at bromoacetamide
Solubility High (due to glucosyl and hydroxyls) Moderate (hydroxyls only) Low (nonpolar substituents)

Biological Activity

The compound 3,4,6,7-Tetrahydroxy-2-(hydroxymethyl)-8-((E)-3-(4-hydroxyphenyl)acryloyl)-6-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4,4a,6,9b-tetrahydro-2H-pyrano[3,2-b]benzofuran-9(3H)-one is a complex polyphenolic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound features multiple hydroxyl groups and a unique pyrano-benzofuran structure that contribute to its biological properties. The presence of these functional groups is significant as they often enhance antioxidant activity and influence interactions with biological targets.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit potent antioxidant properties. For example:

  • Hydroxyl Radical Scavenging : The ability to scavenge hydroxyl radicals is crucial in mitigating oxidative stress. Studies have shown that related compounds have IC50 values in the range of 90–100 μg/ml against hydroxyl radicals .

Anticancer Properties

The compound has been investigated for its anticancer potential. Notably:

  • Inhibition of Cancer Cell Proliferation : In vitro studies suggest that the compound can significantly reduce the proliferation of cancer cells through mechanisms involving apoptosis. For instance, it has been shown to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic markers like p53 and caspase-9 in treated cells .

Cytotoxicity

The cytotoxic effects were evaluated using the MTT assay:

Concentration (μg/ml)Cell Viability (%)
1085
2075
3065
4050
5030
6010

This table illustrates a dose-dependent decrease in cell viability upon treatment with the compound .

The mechanisms through which this compound exerts its biological effects include:

  • Antioxidant Mechanisms : It likely functions by neutralizing reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
  • Apoptotic Pathways : The compound appears to engage apoptotic pathways by modulating protein expressions involved in cell survival and death.

Case Studies

Several studies have documented the biological activities of structurally similar compounds:

  • Study on Euclea crispa Extracts : A related study isolated a bioactive compound from Euclea crispa, demonstrating significant antioxidant and anticancer activities. The findings suggest that polyphenolic compounds can serve as promising chemotherapeutic agents .
  • Molecular Docking Studies : Molecular docking analyses have indicated strong binding affinities of similar compounds to cancer-related proteins such as CXCR4 and HER2, highlighting their potential as targeted therapeutic agents .

Q & A

Q. What are the recommended synthetic strategies for this compound, considering its complex polycyclic and glycosylated structure?

  • Methodological Answer : Synthesis requires multi-step organic protocols, including:
  • Glycosylation : Use regioselective glycosyl donors (e.g., trichloroacetimidates) to attach the tetrahydro-2H-pyran moiety under Lewis acid catalysis (e.g., BF₃·Et₂O) .

  • Acryloylation : Introduce the (E)-3-(4-hydroxyphenyl)acryloyl group via Heck coupling or Wittig reactions, ensuring stereochemical control .

  • Hydroxyl Protection : Employ temporary protecting groups (e.g., acetyl or silyl ethers) to prevent side reactions during glycosylation .

  • Final Deprotection : Use mild acidic or basic conditions (e.g., NH₃/MeOH for acetyl groups) to preserve labile substituents .

    • Key Considerations :
  • Monitor reaction progress with TLC and HPLC-MS to verify intermediate purity.

  • Optimize yields by adjusting solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps) .

Q. How can researchers determine the stereochemistry and crystal packing of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., hexane/ethyl acetate). Collect diffraction data (Cu-Kα radiation, 100 K), and solve structures using SHELX or OLEX2 .

  • Nuclear Overhauser Effect (NOE) NMR : Perform 2D NOESY experiments to confirm spatial proximity of protons in solution, resolving ambiguities in stereocenters .

  • Computational Modeling : Validate crystal packing with density functional theory (DFT) to assess hydrogen-bonding networks (e.g., hydroxyl groups forming intramolecular bridges) .

    • Example Data :
TechniqueKey FindingsReference
X-rayC-O bond lengths: 1.43–1.47 Å; intramolecular H-bonds stabilize pyran ring
NOESYCross-peaks between H-2 (pyran) and H-8 (benzofuran) confirm cis geometry

Advanced Questions

Q. How can contradictions in spectral data (e.g., NMR vs. MS) be resolved during structural validation?

  • Methodological Answer :
  • Cross-Validation : Combine NMR (¹H, ¹³C, HSQC, HMBC) with high-resolution mass spectrometry (HRMS) to confirm molecular formula and connectivity .

  • Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to identify exchangeable protons (hydroxyl groups) and reduce signal overlap .

  • Dynamic NMR : Perform variable-temperature experiments to detect conformational flexibility causing signal splitting .

    • Case Study :
  • Discrepancy in hydroxyl counts resolved via ¹H-¹⁵N HSQC, confirming intramolecular H-bonding that masked exchangeable protons .

Q. What experimental designs are optimal for studying this compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (ka/kd) with target proteins .

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) under physiological buffer conditions .

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses, guided by crystallographic data .

    • Workflow :

In Silico Screening : Prioritize targets with complementary binding pockets to the compound’s hydroxyl-rich regions.

Validation : Compare docking scores (e.g., binding energy < -8 kcal/mol) with SPR/ITC results .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies :

  • Acidic/Base Hydrolysis : Incubate in 0.1 M HCl/NaOH (25–60°C) and monitor degradation via HPLC .

  • Oxidative Stress : Expose to 3% H₂O₂, analyzing products with LC-MS to identify labile groups (e.g., acryloyl cleavage) .

  • Thermogravimetric Analysis (TGA) : Measure weight loss (5–10°C/min) to determine thermal decomposition thresholds .

    • Key Findings :
ConditionDegradation PathwayHalf-Life (25°C)
pH 2.0, 60°CBenzofuran ring hydrolysis4.2 h
pH 9.0, 40°CGlycosidic bond cleavage12.8 h

Q. What strategies address regioselective functionalization of the compound’s hydroxyl groups?

  • Methodological Answer :
  • Protecting Group Strategy :

  • Selective Silylation : Use TBDMSCl to protect primary hydroxyls, leaving secondary groups reactive .

  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) selectively acylate less sterically hindered hydroxyls .

  • Computational Guidance : Calculate Fukui indices to predict nucleophilic sites for electrophilic attacks .

    • Example :
  • TBDMS protection of the hydroxymethyl group (C-2) enabled selective phosphorylation at C-4 .

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